molecular formula C8H10ClN3 B8748793 6-Chloro-5-cyclobutylpyrimidin-4-amine

6-Chloro-5-cyclobutylpyrimidin-4-amine

Cat. No.: B8748793
M. Wt: 183.64 g/mol
InChI Key: IUOWXJKQVWOIQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-5-cyclobutylpyrimidin-4-amine is a pyrimidine derivative characterized by a chlorine atom at the 6-position, a cyclobutyl group at the 5-position, and an amine group at the 4-position of the pyrimidine ring. This structural configuration confers unique physicochemical properties, such as moderate polarity due to the amine group and steric effects from the strained cyclobutyl moiety. Pyrimidine derivatives are widely utilized in medicinal chemistry and agrochemical research, often serving as scaffolds for kinase inhibitors or antimicrobial agents . The cyclobutyl group’s conformational rigidity may enhance target binding specificity compared to bulkier or more flexible substituents .

Properties

Molecular Formula

C8H10ClN3

Molecular Weight

183.64 g/mol

IUPAC Name

6-chloro-5-cyclobutylpyrimidin-4-amine

InChI

InChI=1S/C8H10ClN3/c9-7-6(5-2-1-3-5)8(10)12-4-11-7/h4-5H,1-3H2,(H2,10,11,12)

InChI Key

IUOWXJKQVWOIQH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=C(N=CN=C2Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Cyclobutyl vs. Linear Alkyl/Aromatic Groups

The cyclobutyl group in the target compound introduces ring strain, which may enhance binding affinity to hydrophobic pockets in biological targets compared to linear alkyl chains (e.g., methyl in 6-Chloro-2-methylpyrimidin-4-amine) . In contrast, aromatic substituents like the N-phenyl group in 6-Chloro-N-methyl-5-nitro-N-phenyl-pyrimidin-4-amine enable π-π stacking interactions but increase molecular weight and reduce solubility .

Halogen and Functional Group Variations

  • Chlorine vs.
  • Nitro vs. Methoxy Groups : The nitro group in 6-Chloro-N-methyl-5-nitro-N-phenyl-pyrimidin-4-amine increases electrophilicity, favoring nucleophilic substitution reactions, whereas methoxy groups (e.g., in 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine) improve metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.